3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
Description
3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with chlorophenyl, fluorophenyl, and phenyl groups, making it a molecule of interest for various scientific applications.
Properties
Molecular Formula |
C21H15ClFN3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClFN3S/c22-18-12-6-5-11-17(18)20-24-25-21(26(20)16-9-2-1-3-10-16)27-14-15-8-4-7-13-19(15)23/h1-13H,14H2 |
InChI Key |
NBRWCQNCQOVMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions: The chlorophenyl, fluorophenyl, and phenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Thioether Formation: The sulfanyl group is introduced through a reaction between a thiol and a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes. This compound could be explored for similar applications.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for such activities, potentially leading to new therapeutic agents.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole would depend on its specific application. Generally, triazole compounds exert their effects by interacting with biological targets such as enzymes or receptors. The molecular targets could include cytochrome P450 enzymes, which are involved in drug metabolism, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to other triazole derivatives. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl linkage, provides a unique combination of electronic and steric properties that could be exploited in various applications.
This detailed overview should provide a comprehensive understanding of 3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole, covering its synthesis, reactions, applications, and comparisons with similar compounds
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